molecular formula C17H16Cl2N4O4 B11564749 2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide

2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11564749
M. Wt: 411.2 g/mol
InChI Key: MZUKBDPVUYAISP-AWQFTUOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy and dimethylamino-nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of Hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-(dimethylamino)-5-nitrobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the reactions, ensuring controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It targets specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)propanoic Acid: Another herbicide with comparable properties.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and dimethylamino-nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N4O4

Molecular Weight

411.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H16Cl2N4O4/c1-22(2)15-5-4-13(23(25)26)7-11(15)9-20-21-17(24)10-27-16-6-3-12(18)8-14(16)19/h3-9H,10H2,1-2H3,(H,21,24)/b20-9+

InChI Key

MZUKBDPVUYAISP-AWQFTUOYSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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